5-[(2-chlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
This compound is a heterocyclic derivative featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core, substituted with a furan-2-yl group at position 2, a hydroxyl group at position 6, and a complex side chain at position 3. The side chain comprises a 2-chlorophenyl group and a 4-(4-fluorophenyl)piperazine moiety connected via a methyl bridge.
Properties
IUPAC Name |
5-[(2-chlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN5O2S/c26-19-5-2-1-4-18(19)21(31-13-11-30(12-14-31)17-9-7-16(27)8-10-17)22-24(33)32-25(35-22)28-23(29-32)20-6-3-15-34-20/h1-10,15,21,33H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBYHOHZZRLYMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC=CC=C3Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:
Formation of the Piperazine Derivative: The synthesis starts with the reaction of 4-(4-fluorophenyl)piperazine with 2-chlorobenzyl chloride under basic conditions to form the intermediate 2-chlorophenyl-4-(4-fluorophenyl)piperazine.
Cyclization to Form Triazole and Thiazole Rings: The intermediate is then reacted with furan-2-carbaldehyde and thiourea under acidic conditions to form the triazole and thiazole rings, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[(2-chlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
5-[(2-chlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes in the body.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of new therapeutic agents.
Materials Science: The compound’s diverse functional groups make it useful for developing new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[(2-chlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Core Heterocyclic System
The triazolo-thiazole core is shared with compounds such as 5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol (). Both compounds exhibit fused triazole-thiazole systems, but the substituents on the piperazine and aryl groups differ. The target compound has a 2-chlorophenyl group, whereas the analog in features a 4-methylphenyl group and a 2-fluorophenyl-piperazine, which may alter receptor binding affinity .
Halogen-Substituted Aryl Groups
Compounds 4 and 5 from and share halogenated aryl groups (4-chlorophenyl and 4-fluorophenyl) and isostructural triazole-pyrazole-thiazole systems.
Crystallographic and Conformational Analysis
The target compound’s piperazine-methyl bridge and planar triazolo-thiazole core are reminiscent of the isostructural compounds 4 and 5 (). These analogs crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. The fluorophenyl group in these analogs adopts a perpendicular orientation relative to the planar core, a conformation likely shared by the target compound to minimize steric hindrance .
Pharmacological Implications
Piperazine-Containing Analogs
Piperazine derivatives like PF 43(1)g () and (–)-2-sec-Butyl-4-[4-(4-[4-phenyl]-piperazin-1-yl)-phenyl]-2,4-dihydro-1,2,4-triazol-3-one () highlight the role of piperazine in enhancing blood-brain barrier penetration. The target compound’s 4-(4-fluorophenyl)piperazine group may confer similar pharmacokinetic advantages .
Antifungal and Antimicrobial Activity
Compounds such as 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () demonstrate antifungal activity via 14-α-demethylase inhibition.
Key Research Findings and Gaps
Structural Predictability : The isostructural relationship between analogs 4 and 5 () supports the principle of "isovalency" (), where halogen substitution (Cl vs. F) preserves crystallographic packing with minimal structural adjustments. This principle may extend to the target compound .
Synthetic Versatility : The synthesis of 1-[(aryl)thioacetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazolines () demonstrates the adaptability of similar synthetic pathways, suggesting routes to modify the target compound’s side chains .
Unresolved Questions: No direct pharmacological data for the target compound exists in the provided evidence. Its comparison to analogs remains speculative, emphasizing the need for experimental validation of receptor binding and metabolic stability.
Biological Activity
The compound 5-[(2-chlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 484.9 g/mol. The structure features a triazole-thiazole core, which is known for its diverse biological properties.
Anticancer Activity
Research indicates that derivatives of triazole and thiazole compounds exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown cytotoxic effects against various cancer cell lines. A study reported that modifications of triazole derivatives resulted in enhanced activity against human colon adenocarcinoma (CaCo-2) and cervical cancer (HeLa) cell lines, with IC50 values indicating potent antiproliferative effects .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. A related study found that thiazole derivatives exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the piperazine moiety is often associated with improved bioactivity against microbial strains .
Neuropharmacological Effects
The piperazine ring in the compound is known for its interaction with neurotransmitter receptors. Research into similar compounds has shown that they can act as serotonin and dopamine receptor antagonists, which may be beneficial in treating psychiatric disorders such as depression and anxiety .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit enzymes like cyclooxygenases (COX) and histone deacetylases (HDAC), which are involved in cancer progression and inflammation .
- Receptor Modulation : The ability to modulate neurotransmitter receptors suggests potential applications in neuropharmacology .
Case Studies
- Study on Anticancer Activity : A derivative was tested against multiple cancer cell lines, demonstrating IC50 values below 10 µM for several types. This indicates a strong potential for further development as an anticancer agent.
- Antimicrobial Screening : In vitro tests revealed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating infections caused by these pathogens.
Data Table: Summary of Biological Activities
| Activity | Cell Line/Pathogen | IC50/Effect |
|---|---|---|
| Anticancer | HeLa (Cervical Cancer) | < 10 µM |
| Anticancer | CaCo-2 (Colon Adenocarcinoma) | < 10 µM |
| Antimicrobial | Staphylococcus aureus | Moderate activity |
| Antimicrobial | Escherichia coli | Moderate activity |
| Neuropharmacological | Serotonin/Dopamine Receptors | Modulation observed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
